4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

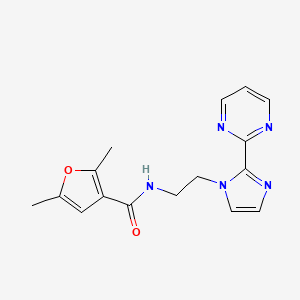

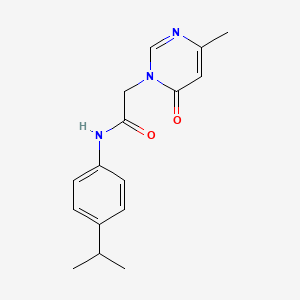

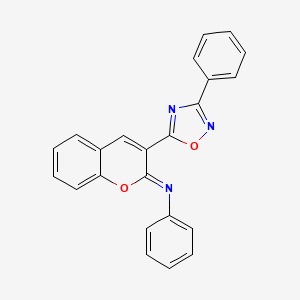

4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound. It contains a total of 40 atoms, including 19 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecule also contains a total of 41 bonds, including 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 urea (-thio) derivative, and 1 imide (-thio) .

Molecular Structure Analysis

The molecular structure of 4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is quite complex. It contains a quinazoline ring, which is a type of heterocyclic aromatic compound. This ring is substituted with various functional groups, including a sulfanylidene group, a carboxamide group, and two propyl groups . The molecule also contains several types of bonds, including single, double, and aromatic bonds .Aplicaciones Científicas De Investigación

- The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans .

- Specifically, the derivative 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide demonstrated the highest antimicrobial activity .

- Molecular docking studies revealed its high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme isolated from Pseudomonas aeruginosa .

- While not directly related to the compound, similar 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives have been evaluated for their potential as HIV inhibitors .

Antibacterial Activity

HIV Inhibition

Serine Protease Inhibition

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is known that similar compounds can inhibit certain enzymes , suggesting that this compound may also act as an enzyme inhibitor.

Biochemical Pathways

Similar compounds have been found to inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in heren’s carcinoma tissue , suggesting that this compound may also affect these pathways.

Pharmacokinetics

Similar compounds have been found to have good in vitro and in vivo pharmacokinetic properties , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to have antimicrobial properties against both gram-positive and gram-negative bacteria and the candida albicans fungal strain , suggesting that this compound may also have these effects.

Action Environment

Similar compounds have been found to have potent inhibitory effects when formulated in certain oils , suggesting that the formulation and environment can significantly influence the action of this compound.

Propiedades

IUPAC Name |

4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-3-7-16-13(19)10-5-6-11-12(9-10)17-15(21)18(8-4-2)14(11)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDBUNWPXFHHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)

![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)

![Ethyl 4-[({[6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)